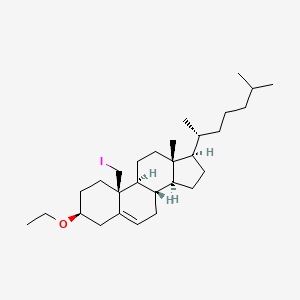
19-Iodocholesterol 3-ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Iodocholesterol 3-ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C29H49IO and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging
Role in Adrenal Imaging:
19-Iodocholesterol 3-ethyl ether is primarily used in the diagnosis of adrenal disorders. Its iodine atom can be a radioactive isotope, which enhances its utility as a radiotracer in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). When labeled with radioactive isotopes, this compound binds effectively to adrenal tissue, allowing for detailed imaging and functional assessment of the adrenal glands.
Comparison with Other Compounds:
Compared to other cholesterol derivatives, this compound exhibits improved stability and specificity for adrenal tissue. Studies have shown that it provides clearer imaging results than its analogs, making it a preferred choice in clinical settings .
Research indicates that this compound interacts with steroid receptors and enzymes involved in steroid biosynthesis. Its binding affinity provides insights into metabolic pathways related to adrenal function, influencing therapeutic strategies for endocrine disorders .
Case Studies
Several studies have documented the effectiveness of this compound in clinical practice:
- Adrenal Tumor Imaging: A study demonstrated that patients with suspected adrenal tumors showed significant uptake of this compound during SPECT imaging, allowing for accurate localization and characterization of tumors .
- Assessment of Adrenal Insufficiency: In another case series, this compound was utilized to evaluate patients presenting with symptoms of adrenal insufficiency. The imaging results correlated well with biochemical assessments, confirming its diagnostic value .
Propriétés
Numéro CAS |
66277-12-1 |
|---|---|
Formule moléculaire |
C29H49IO |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-3-ethoxy-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H49IO/c1-6-31-23-14-17-29(19-30)22(18-23)10-11-24-26-13-12-25(21(4)9-7-8-20(2)3)28(26,5)16-15-27(24)29/h10,20-21,23-27H,6-9,11-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
Clé InChI |
VNONSVJHTAHLPB-KYZQNHQYSA-N |
SMILES |
CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
SMILES isomérique |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)CI |
SMILES canonique |
CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
Synonymes |
19-iodocholesterol 3-ethyl ether 19-iodocholesterol 3-ethyl ether, (3beta)-isomer, 125I-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















